4-(Isonicotinamido)pentanoic acid
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Overview
Description
4-(Isonicotinamido)pentanoic acid is a compound that combines the structural features of isonicotinamide and pentanoic acid Isonicotinamide is the amide form of isonicotinic acid, while pentanoic acid is a straight-chain alkyl carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isonicotinamido)pentanoic acid typically involves the reaction of isonicotinamide with pentanoic acid or its derivatives. One common method is the amidation reaction, where isonicotinamide reacts with pentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under catalytic conditions to obtain 4-pentenoic ester. This ester is then hydrolyzed, acidified, and purified to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Isonicotinamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(Isonicotinamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-(Isonicotinamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with similar structural features.
Pentanoic acid: A straight-chain alkyl carboxylic acid with similar chemical properties.
Nicotinamide: A compound with a carboxamide group in the 3-position, similar to isonicotinamide.
Uniqueness
4-(Isonicotinamido)pentanoic acid is unique due to its combined structural features of isonicotinamide and pentanoic acid This combination allows it to exhibit properties and activities that are distinct from its individual components
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(pyridine-4-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(2-3-10(14)15)13-11(16)9-4-6-12-7-5-9/h4-8H,2-3H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
VPPYZVVHHZYSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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